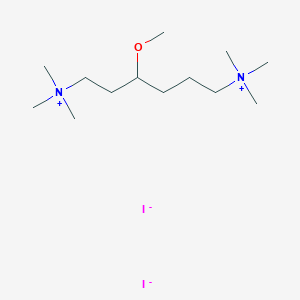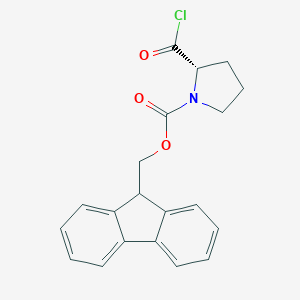
4,6-Dibenzamidopyrazole(3,4-d)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dibenzamidopyrazole(3,4-d)pyrimidine is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has shown promising results in scientific research, especially in the fields of medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine is not fully understood. However, it has been suggested that this compound acts by inhibiting protein kinase CK2, which is involved in various cellular processes such as cell proliferation and differentiation. By inhibiting CK2, 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine can induce apoptosis and cell cycle arrest in cancer cells, leading to their death.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine have been studied extensively. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit protein kinase CK2, which is involved in various cellular processes such as cell proliferation and differentiation. In vivo studies have shown that 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine can reduce tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine is its potential use as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. However, there are also some limitations associated with this compound. One of the main limitations is its low solubility in aqueous solutions, which makes it difficult to administer in vivo. Another limitation is its potential toxicity, which needs to be further studied.
Direcciones Futuras
There are several future directions for the study of 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine. One of the main directions is the development of more efficient synthesis methods for this compound. Another direction is the study of its potential use as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. Further studies are also needed to understand the mechanism of action of this compound and its potential toxicity in vivo. Finally, the development of more potent and selective inhibitors of protein kinase CK2 is also an important future direction for the study of 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine.
Conclusion:
In conclusion, 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine is a novel compound that has shown promising results in scientific research, especially in the fields of medicinal chemistry, biochemistry, and pharmacology. This compound has the potential to be used as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. However, further studies are needed to fully understand its mechanism of action and potential toxicity in vivo.
Métodos De Síntesis
The synthesis of 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine is a complex process that involves several steps. The most common method used for the synthesis of this compound is the reaction of 4,6-dichloro-3,5-diaminopyrazine with benzamide in the presence of a catalyst such as triethylamine. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
4,6-Dibenzamidopyrazole(3,4-d)pyrimidine has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In biochemistry, 4,6-Dibenzamidopyrazole(3,4-d)pyrimidine has been studied for its ability to inhibit protein kinase CK2, which is involved in various cellular processes such as cell proliferation and differentiation. In pharmacology, this compound has been studied for its potential use as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
Propiedades
Número CAS |
108536-61-4 |
|---|---|
Nombre del producto |
4,6-Dibenzamidopyrazole(3,4-d)pyrimidine |
Fórmula molecular |
C19H14N6O2 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
N-(6-benzamido-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzamide |
InChI |
InChI=1S/C19H14N6O2/c26-17(12-7-3-1-4-8-12)21-15-14-11-20-25-16(14)23-19(22-15)24-18(27)13-9-5-2-6-10-13/h1-11H,(H3,20,21,22,23,24,25,26,27) |
Clave InChI |
FRNHKUARBXYWKW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=NC3=C2C=NN3)NC(=O)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=NC(=NC3=C2C=NN3)NC(=O)C4=CC=CC=C4 |
Otros números CAS |
108536-61-4 |
Sinónimos |
4,6-DBAPP 4,6-dibenzamidopyrazole(3,4-d)pyrimidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12906.png)









![Disodium;[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12924.png)

![N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12928.png)